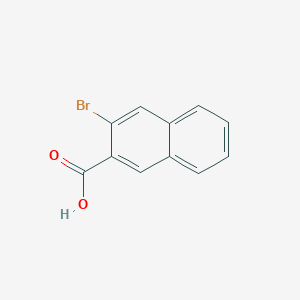
3-Bromonaphthalene-2-carboxylic acid
Vue d'ensemble
Description
3-Bromonaphthalene-2-carboxylic acid (3-BN) is a chemical compound that is widely used in a variety of scientific research applications. It is a synthetic organic compound with a molecular formula of C10H7BrO2. 3-BN is a colorless solid with a melting point of 87-88°C and a boiling point of 270°C. It is soluble in organic solvents, such as ethanol and acetone, and is insoluble in water. 3-BN is a versatile compound that is used in various scientific research applications, including organic synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Synthesis Processes
- 3-Bromonaphthalene-2-carboxylic acid has been utilized in the synthesis of 1,1′-binaphthyl-2-carboxylates via nucleophilic aromatic substitution, providing a route to these compounds in excellent yields. This synthesis process highlights the reactivity and utility of 3-bromonaphthalene derivatives in organic synthesis (Hotta, Suzuki, & Miyano, 1990).
Fluorescent Labeling in HPLC Analysis
- Derivatives of 3-bromonaphthalene, such as 2-bromoacetyl-6-methoxynaphthalene, have been used as fluorescent labeling reagents for HPLC analysis of biologically active carboxylic acids, including fatty acids and bile acids. This application demonstrates the potential of 3-bromonaphthalene derivatives in analytical chemistry, particularly in enhancing detection sensitivity (Gatti, Cavrini, & Roveri, 1992).
Supramolecular Chemistry
- In the field of supramolecular chemistry, derivatives of 3-bromonaphthalene have been explored for their role in the formation of carboxylic acid-pyridine supramolecular heterocatemers within co-crystals. These studies contribute to our understanding of molecular interactions and the design of advanced materials (Sudhakar et al., 2008).
Development of Photoluminescent Materials
- Bromonaphthalene-based polymers, such as bromonaphthalene-labeled poly(acrylic acid), have been synthesized and studied for their phosphorescent properties. These materials are used to investigate polymer conformations and interactions, showcasing the role of 3-bromonaphthalene derivatives in material science and photophysics (Turro, Caminati, & Kim, 1991).
Orientations Futures
Boronic acids and their derivatives, such as “3-Bromonaphthalene-2-carboxylic acid”, have potential applications in various fields, including drug discovery and material science. The interest in these compounds has been growing, especially after the discovery of the drug bortezomib . Future research could focus on extending the studies with boronic acids in medicinal chemistry to obtain new promising drugs .
Mécanisme D'action
Target of Action
It’s worth noting that carboxylic acid derivatives are often involved in various biochemical reactions, interacting with a variety of enzymes and proteins within the cell .
Mode of Action
Carboxylic acids and their derivatives are known to participate in a variety of biochemical reactions, often acting as substrates for enzyme-catalyzed reactions .
Biochemical Pathways
Carboxylic acids and their derivatives are integral to many biochemical pathways, including the citric acid cycle and fatty acid metabolism .
Pharmacokinetics
As a carboxylic acid derivative, its bioavailability would likely be influenced by factors such as its pKa, lipophilicity, and the presence of transporters in the body .
Result of Action
Carboxylic acids and their derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and the pathways they affect .
Propriétés
IUPAC Name |
3-bromonaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEICVAXCBDOSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481323 | |
| Record name | 3-BROMONAPHTHALENE-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20717-80-0 | |
| Record name | 3-Bromo-2-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20717-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-BROMONAPHTHALENE-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine](/img/structure/B1280945.png)

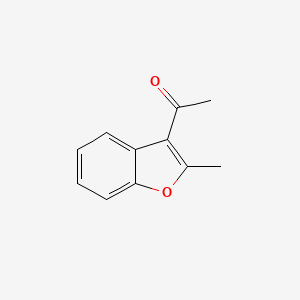
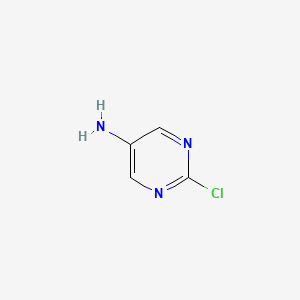

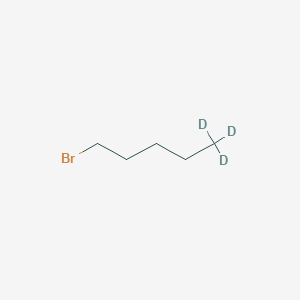



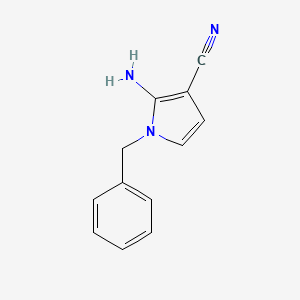
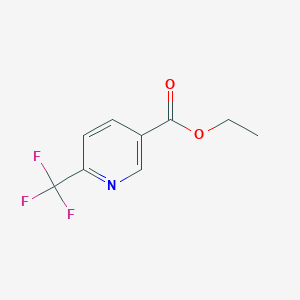
![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)